AK-2292

Targeted Protein Degradation PROTAC STAT5 Signaling

Researchers investigating STAT5 biology in AML and CML often face limited options for complete target removal, as traditional inhibitors only partially block function. AK-2292 addresses this with catalytic PROTAC degradation, eliminating the entire STAT5A/B protein pool for a sustained signaling blockade. - Achieves >90% STAT5A/B degradation at 0.1-1 μM in KU812, MV4;11, and SKNO1 cells. - Validated in vivo with tumor regression in two CML xenograft models (50-200 mg/kg i.p.). - Exquisite selectivity confirmed via proteomics: spares STAT1,3,4,6 and 6,000+ off-targets.

Molecular Formula C52H54F2N7O10PS2
Molecular Weight 1070.1 g/mol
Cat. No. B14089011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAK-2292
Molecular FormulaC52H54F2N7O10PS2
Molecular Weight1070.1 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)N1CCCC1C(=O)N(CCC(=O)N(C)CCCC#CC2=C3CN(C(=O)C3=CC=C2)C4CCC(=O)NC4=O)C5=CC=C(C=C5)C6=NC=CS6)NC(=O)C7=CC8=C(S7)C=CC(=C8)C(F)(F)P(=O)(O)O
InChIInChI=1S/C52H54F2N7O10PS2/c1-51(2,3)44(57-46(65)41-29-33-28-34(16-20-40(33)74-41)52(53,54)72(69,70)71)50(68)60-25-9-13-39(60)49(67)59(35-17-14-32(15-18-35)47-55-23-27-73-47)26-22-43(63)58(4)24-7-5-6-10-31-11-8-12-36-37(31)30-61(48(36)66)38-19-21-42(62)56-45(38)64/h8,11-12,14-18,20,23,27-29,38-39,44H,5,7,9,13,19,21-22,24-26,30H2,1-4H3,(H,57,65)(H,56,62,64)(H2,69,70,71)/t38?,39-,44+/m0/s1
InChIKeyLOPYPDQOHNOVBM-QOIUHGAOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AK-2292 Research Procurement


AK-2292 is a synthetic organic proteolysis-targeting chimera (PROTAC) designed to selectively degrade the STAT5A and STAT5B transcription factors [1]. It functions by recruiting cereblon E3 ligase to STAT5, directing the proteins for ubiquitination and proteasomal degradation, a mechanism fundamentally distinct from traditional occupancy-driven inhibition [2]. This compound represents a critical tool for investigating STAT5 biology in hematologic malignancies, where STAT5 has historically been considered 'undruggable' by conventional small-molecule approaches [1][2].

AK-2292: Why Substitution Fails


Generic substitution between STAT5-targeting reagents is not scientifically valid due to fundamentally divergent mechanisms, selectivity, and proven in vivo capabilities. Unlike conventional inhibitors such as STAT5-IN-1 (IC50 ~47 μM) or IST5-002 (IC50 1.5–3.5 μM) that merely bind to and partially block STAT5 function, AK-2292 is a catalytic PROTAC degrader that eliminates the entire STAT5 protein pool, resulting in a more profound and sustained blockade of STAT5 signaling [1][2]. Furthermore, pan-STAT degraders or dual STAT3/5 agents like JPX-0750 lack the exquisite intra-family selectivity profile of AK-2292, which spares all other STAT members and over 6,000 non-STAT proteins [1]. These critical differences in mechanism, selectivity, and validated in vivo tumor regression capability necessitate the explicit procurement of AK-2292 for experiments where specific STAT5 depletion is the required variable [1][2].

AK-2292 Differentiation Evidence


Catalytic Degradation vs. Inhibition

AK-2292 functions as a PROTAC degrader, catalytically eliminating STAT5A/B proteins, whereas traditional inhibitors like STAT5-IN-1 only bind the SH2 domain to inhibit dimerization [1]. The degradation mechanism provides a sustained pharmacodynamic effect that persists beyond compound washout, a characteristic unattainable by reversible inhibitors [1][2].

Targeted Protein Degradation PROTAC STAT5 Signaling

Intra-STAT Family Selectivity

AK-2292 demonstrates outstanding degradation selectivity for STAT5 over all other STAT proteins (STAT1, STAT3, STAT4, STAT6) and more than 6,000 non-STAT proteins, as confirmed by quantitative global proteomics [1]. This selectivity profile is superior to other STAT5-directed degraders like JPX-0750, which exhibits dual STAT3/5 degradation activity and does not spare the STAT3 isoform [2].

Selectivity Proteomics Off-Target Profiling

In Vivo Tumor Regression

AK-2292 is the first and only STAT5-targeting agent to demonstrate robust tumor regression in two independent in vivo chronic myeloid leukemia (CML) xenograft models at well-tolerated dose schedules [1]. In contrast, conventional STAT5 inhibitors such as IST5-002 have only been shown to inhibit tumor growth, not induce regression, in preclinical prostate cancer and CML models [2].

In Vivo Efficacy Xenograft Model Tumor Regression

Pharmacokinetic Characterization

The pharmacokinetic (PK) parameters of AK-2292 have been systematically characterized in mice, providing actionable data for in vivo experimental design [1]. The compound exhibits a plasma half-life of 1.9 hours with moderate clearance and good volume of distribution following intraperitoneal administration, supporting its once-daily dosing regimen used in efficacy studies [1]. In contrast, many earlier STAT5 inhibitors like Stafiba suffer from poor cellular permeability and lack comprehensive in vivo PK characterization, limiting their utility beyond in vitro experiments [2].

Pharmacokinetics Drug Exposure In Vivo Dosing

Co-Crystal Structure Validation

The co-crystal structure of AK-2292 bound to STAT5A has been solved (PDB: 7TVA), definitively confirming the binding mode at atomic resolution [1]. This structural data, along with the co-crystal structure of the parental ligand AK-305 (PDB: 7TVB), provides an unparalleled foundation for structure-guided optimization and gives researchers absolute confidence in the compound's target engagement [1]. Other STAT5 inhibitors, such as Stafiba or STAT5-IN-1, lack publicly available high-resolution co-crystal structures, making their binding modes less certain [2].

Structural Biology Co-Crystal Structure Binding Mode

Dual AML/CML Activity

AK-2292 demonstrates potent, concentration-dependent cell growth inhibition in both acute myeloid leukemia (AML) and chronic myeloid leukemia (CML) cell lines, with IC50 values in the nanomolar to low micromolar range across multiple genetically distinct models [1][2]. This dual AML/CML activity profile is broader than that of JPX-0750, which has been primarily characterized in AML and T-cell lymphoma contexts, or IST5-002, which was developed for prostate cancer and CML [2][3].

Acute Myeloid Leukemia Chronic Myeloid Leukemia Cell Growth Inhibition

AK-2292 Application Scenarios


STAT5 Dependency Mapping

AK-2292's complete, selective STAT5 protein degradation enables clean loss-of-function experiments to interrogate STAT5-dependent gene expression programs and signaling networks in AML and CML [1]. The proteomics-confirmed selectivity over 6,000+ non-STAT proteins ensures that phenotypic changes can be confidently attributed to STAT5 depletion rather than off-target effects [1]. Use AK-2292 at 0.1–1 μM for 4–24 h to achieve >90% STAT5A/B degradation in KU812, MV4;11, or SKNO1 cells, followed by RNA-seq, phosphoproteomics, or viability assays to define STAT5-regulated pathways.

In Vivo STAT5 Target Validation

AK-2292 is the only STAT5-targeting small molecule with published tumor regression data in two independent CML xenograft models, making it indispensable for in vivo target validation studies [1]. Dose AK-2292 at 50–200 mg/kg i.p. once daily, 5 days/week for 3 weeks in SCID mice bearing KU812 or K562 xenografts to recapitulate the published tumor regression phenotype [1]. The established pharmacokinetic profile (t½ = 1.9 h, CL = 0.77 L/h/kg, Vz = 2.1 L/kg) enables rational PK-PD modeling and is critical for correlating tumor STAT5 depletion with anti-tumor efficacy [1].

Structure-Guided Degrader Design

The publicly available co-crystal structure of AK-2292 bound to STAT5A (PDB: 7TVA) provides an atomic-resolution map of the STAT5-PROTAC-CRBN ternary complex [1]. Medicinal chemistry teams can leverage this structural information to rationally modify the STAT5-binding warhead (derived from AK-305, PDB: 7TVB), optimize the linker, or explore alternative E3 ligase engagers while maintaining key binding interactions [1]. AK-2292 thus serves as both a structural biology tool and a benchmark lead compound for PROTAC optimization programs.

PROTAC Selectivity Benchmarking

AK-2292's uniquely comprehensive selectivity dataset—including multiplexed quantitative proteomics across >6,800 proteins and explicit verification of non-degradation of STAT1, STAT3, STAT4, and STAT6—establishes it as the gold standard for STAT5 selectivity [1]. This compound can serve as a positive control when evaluating the selectivity of novel STAT-targeting PROTACs (e.g., comparing intra-STAT-family degradation windows) [1]. For researchers developing isoform-selective STAT degraders (e.g., STAT3-selective SD-436, STAT6-selective AK-1690), AK-2292 provides an essential STAT5-selectivity reference point for cross-target comparison.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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